2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid
Description
2-Boc-5-Fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid (systematic name: 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazaspiro[3.4]octane-8-carboxylic acid) is a spirocyclic compound featuring dual orthogonal protecting groups (Boc at position 2, Fmoc at position 5) and a carboxylic acid moiety at position 8 . The spiro[3.4]octane scaffold confers rigidity, while the Boc and Fmoc groups enable selective deprotection under acidic and basic conditions, respectively. This compound is primarily employed in peptide synthesis as a constrained building block to enhance conformational stability and modulate bioactivity .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-15-27(16-28)22(23(30)31)12-13-29(27)25(33)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGCJNYEADCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377031-23-5 | |
| Record name | 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the spirocyclic core, followed by the introduction of the Boc and Fmoc protecting groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
The compound serves as a key intermediate in the synthesis of spirocyclic compounds, which are often investigated for their biological activity. Its structural features facilitate the design of novel drugs targeting specific receptors, particularly in the central nervous system (CNS). For instance, derivatives of diazaspiro compounds have been explored as NMDA receptor modulators, showing promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
1.2 Case Study: NMDA Receptor Modulators
A notable study demonstrated that spiro-lactam derivatives based on 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane exhibited significant modulation of NMDA receptors, which are implicated in synaptic plasticity and memory function. These findings suggest that such compounds could lead to advancements in therapies for cognitive impairments .
Material Science
2.1 Polymer Chemistry
The compound's ability to form stable complexes with various metal ions has led to its exploration in polymer chemistry. It can be utilized as a building block for synthesizing functional polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.
2.2 Data Table: Properties of Polymers Derived from Diazaspiro Compounds
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Variable depending on functional groups |
Synthesis and Characterization
3.1 Synthetic Routes
Several synthetic pathways have been developed to produce 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid. These methods often involve multi-step reactions starting from commercially available precursors.
3.2 Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Mechanism of Action
The mechanism of action of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amine functionalities, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:
Key Comparison Metrics
Reactivity and Deprotection
- The target compound’s dual Boc/Fmoc protection allows sequential deprotection, critical for solid-phase peptide synthesis. In contrast, analogs like 5-Boc-2,5-diazaspiro[3.4]octane lack the Fmoc group, limiting their utility in multi-step syntheses .
- Sulfone-containing derivatives (e.g., 2-Boc-5-thia...dioxide) exhibit heightened stability against ring-opening reactions compared to sulfur-free analogs .
Physicochemical Properties
- The carboxylic acid at position 8 in the target compound enhances water solubility, critical for peptide coupling. In contrast, sulfone or benzyl groups (e.g., ) increase hydrophobicity, favoring membrane permeability in drug candidates .
- Fluorinated spirocycles () exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Biological Activity
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H22N2O6
- Molecular Weight : 302.33 g/mol
- CAS Number : 1359655-69-8
- IUPAC Name : tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Research indicates that compounds within the diazaspiro family may interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. For instance, studies have shown that related compounds can inhibit certain P450 enzymes, which are crucial for drug metabolism and synthesis of bioactive molecules .
Study 1: Enzymatic Interaction
A study published in Nature Communications explored the interaction of diazaspiro compounds with fungal P450 enzymes. The results demonstrated that these compounds could inhibit enzyme activity, suggesting potential use as antifungal agents or in modulating metabolic pathways in fungi .
Study 2: Anticancer Activity
In vitro studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects on cancer cell lines. For example, a derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . This highlights the potential for developing anticancer therapies based on this chemical scaffold.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O6 |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 1359655-69-8 |
| IUPAC Name | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate |
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | P450 enzyme inhibition |
| Cytotoxicity | Induces apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
